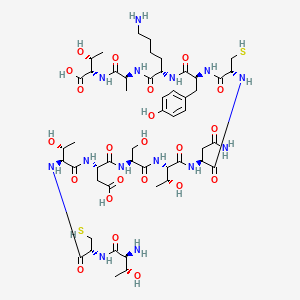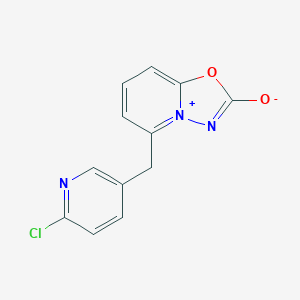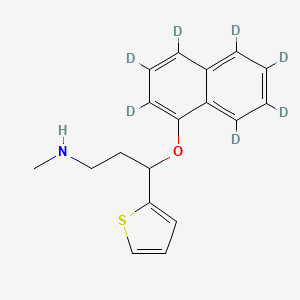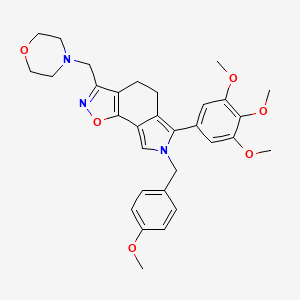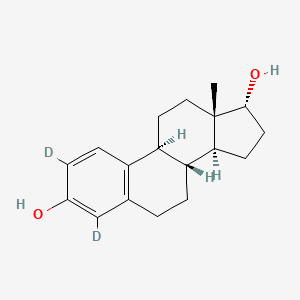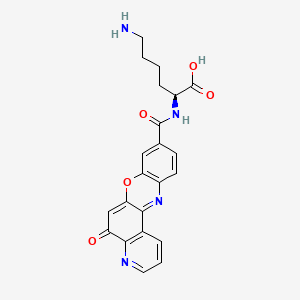
Acc1/2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acc1/2-IN-1 is a dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). These enzymes play a crucial role in fatty acid metabolism by catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in fatty acid biosynthesis . The inhibition of ACC1 and ACC2 has been explored for therapeutic applications, particularly in the treatment of metabolic diseases and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acc1/2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Acc1/2-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study fatty acid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Wirkmechanismus
Acc1/2-IN-1 exerts its effects by inhibiting the activity of ACC1 and ACC2. These enzymes are involved in the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this process, this compound reduces the production of fatty acids, which can impact cellular metabolism and energy balance. The inhibition of ACC1 and ACC2 also affects the regulation of carnitine palmitoyltransferase 1 (CPT1), which is involved in fatty acid oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Firsocostat (GS-0976): Another dual inhibitor of ACC1 and ACC2, explored for its potential in treating NASH and other metabolic disorders.
TOFA: An inhibitor of ACC that has been used in research to study fatty acid metabolism.
Uniqueness
Acc1/2-IN-1 is unique in its dual inhibition of both ACC1 and ACC2, which allows for a more comprehensive modulation of fatty acid metabolism compared to inhibitors that target only one of these enzymes. This dual inhibition can lead to more pronounced effects on cellular metabolism and has potential therapeutic advantages .
Eigenschaften
Molekularformel |
C34H32N4O4 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
1'-[2-(1H-indol-5-yl)-3H-benzimidazole-5-carbonyl]-8,8-dimethylspiro[6,7-dihydro-3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C34H32N4O4/c1-33(2)9-7-21-16-24-28(39)19-34(42-30(24)18-29(21)41-33)10-13-38(14-11-34)32(40)23-4-6-26-27(17-23)37-31(36-26)22-3-5-25-20(15-22)8-12-35-25/h3-6,8,12,15-18,35H,7,9-11,13-14,19H2,1-2H3,(H,36,37) |
InChI-Schlüssel |
OZXVVQYXAMBGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC4(CCN(CC4)C(=O)C5=CC6=C(C=C5)N=C(N6)C7=CC8=C(C=C7)NC=C8)CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


